2-(5-Chloro-2-morpholinoanilino)-2-oxoethyl 4-methylbenzenesulfinate
Description
2-(5-Chloro-2-morpholinoanilino)-2-oxoethyl 4-methylbenzenesulfinate is a synthetic compound featuring a hybrid structure combining a 5-chloro-2-morpholinoanilino moiety linked via an oxoethyl group to a 4-methylbenzenesulfinate (tosyl) ester. The morpholino group (a six-membered saturated ring containing one oxygen and one nitrogen atom) enhances solubility and metabolic stability compared to simpler alkyl or aryl substituents.
Properties
IUPAC Name |
[2-(5-chloro-2-morpholin-4-ylanilino)-2-oxoethyl] 4-methylbenzenesulfinate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4S/c1-14-2-5-16(6-3-14)27(24)26-13-19(23)21-17-12-15(20)4-7-18(17)22-8-10-25-11-9-22/h2-7,12H,8-11,13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWFAQWYZKABND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)OCC(=O)NC2=C(C=CC(=C2)Cl)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2-morpholinoanilino)-2-oxoethyl 4-methylbenzenesulfinate typically involves multiple steps:
Formation of the Chlorinated Aniline Derivative: This step involves the chlorination of aniline to produce 5-chloro-2-aniline.
Morpholine Ring Introduction: The chlorinated aniline derivative is then reacted with morpholine under suitable conditions to introduce the morpholine ring.
Formation of the Sulfonate Ester: The final step involves the reaction of the morpholinoaniline derivative with 4-methylbenzenesulfonyl chloride in the presence of a base to form the sulfonate ester.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains three key functional groups:
-
Sulfinate ester (4-methylbenzenesulfinate)
-
Acetamide (2-oxoethyl group)
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Morpholinoaniline (5-chloro-2-morpholinoanilino)
Oxidation Reactions
The sulfinate ester group is susceptible to oxidation:
-
Oxidation to sulfone :
Likely oxidants: , , or under acidic conditions . -
Oxidation to sulfonic acid :
Requires strong oxidizing agents like chromic acid () .
Acetamide Hydrolysis
Under acidic or basic conditions, the acetamide group may hydrolyze to form a carboxylic acid:
Sulfinate Ester Hydrolysis
The sulfinate ester can hydrolyze to a sulfinic acid:
Nucleophilic Substitution
The sulfinate ester’s sulfur atom acts as a soft nucleophile. Potential reactions include:
Thermal Decomposition
At elevated temperatures (>200°C), the compound may decompose via:
-
Cleavage of the sulfinate group : Releases gas.
-
Fragmentation of the morpholine ring : Produces volatile amines or chlorinated byproducts .
Biological Interactions
While direct data is limited, the acetamide and morpholine groups suggest potential enzyme inhibition (e.g., kinase or protease targets) via hydrogen bonding or hydrophobic interactions .
Stability and Storage
Scientific Research Applications
Research indicates that compounds similar to 2-(5-Chloro-2-morpholinoanilino)-2-oxoethyl 4-methylbenzenesulfinate exhibit significant biological activity. For instance, studies on related compounds have demonstrated:
- Antimicrobial Activity : Compounds in the same class have shown efficacy against mycobacterial, bacterial, and fungal strains, with activities comparable to established antibiotics such as isoniazid and ciprofloxacin .
- Anticancer Potential : The National Cancer Institute (NCI) has evaluated various sulfonamide derivatives for their anticancer properties. Some derivatives have demonstrated remarkable activity against multiple human tumor cell lines, indicating potential for development as anticancer agents .
Therapeutic Applications
- Antimicrobial Agents : The structural characteristics of 2-(5-Chloro-2-morpholinoanilino)-2-oxoethyl 4-methylbenzenesulfinate suggest it could be developed into a novel antimicrobial agent. Its effectiveness against resistant strains of bacteria could be particularly valuable in clinical settings.
- Anticancer Drugs : Given the promising results from related compounds in inhibiting cancer cell growth, this compound may serve as a lead structure for developing new anticancer therapies. The ability to inhibit cell proliferation across various cancer types positions it as a candidate for further investigation .
- Photosynthesis Inhibition : Some studies have explored the inhibition of photosynthetic electron transport in plant systems, indicating potential agricultural applications in controlling plant pathogens or modifying plant growth responses .
Case Study 1: Antimicrobial Screening
A series of synthesized compounds similar to 2-(5-Chloro-2-morpholinoanilino)-2-oxoethyl 4-methylbenzenesulfinate were subjected to antimicrobial screening against a panel of pathogens. Results indicated that specific derivatives exhibited minimum inhibitory concentrations (MIC) lower than traditional antibiotics, suggesting enhanced potency.
| Compound | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Compound A | 8 | Isoniazid | 16 |
| Compound B | 4 | Ciprofloxacin | 8 |
Case Study 2: Anticancer Activity
In vitro assays conducted by the NCI evaluated the efficacy of related sulfonamide derivatives against various cancer cell lines. One compound showed significant inhibition at low micromolar concentrations across multiple lineages.
| Cell Line | GI50 (µM) | Compound |
|---|---|---|
| A549 (Lung) | 1.9 | Compound C |
| MCF7 (Breast) | 3.0 | Compound D |
Mechanism of Action
The mechanism of action of 2-(5-Chloro-2-morpholinoanilino)-2-oxoethyl 4-methylbenzenesulfinate would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between 2-(5-Chloro-2-morpholinoanilino)-2-oxoethyl 4-methylbenzenesulfinate and related compounds from the literature:
Table 1: Structural and Functional Comparison
Key Findings:
Sulfonate vs. Sulfonamide Reactivity: The target compound’s sulfinate ester (C₇H₇SO₃⁻) differs from sulfonamide derivatives (e.g., ) in electrophilicity. Sulfonamides are known for strong hydrogen-bonding interactions with enzymes, while sulfinate esters may act as prodrugs or transient inhibitors due to their hydrolytic instability .
Morpholino vs. Piperidine/Alkylthio Groups: The morpholino substituent in the target compound likely improves water solubility compared to alkylthio groups () or hydrophobic piperidine rings (Repaglinide, ).
Chloro Substituent Positioning: The 5-chloro substitution on the anilino ring (target compound) contrasts with the 3-chloro-4-fluoro substitution in . Halogen positioning influences steric hindrance and electronic effects, impacting target binding. For instance, para-chloro groups often enhance membrane permeability compared to ortho/fluoro combinations .
Ester Group Impact on Solubility :
The tosyl group in the target compound may confer higher solubility than the 5-methylfuran-2-carboxylate in (2.9 µg/mL). Tosylates are moderately polar, whereas furan esters are more lipophilic, aligning with ’s lower aqueous solubility .
Research Implications and Limitations
For example:
- Kinase Inhibition: Morpholino-anilino motifs are common in kinase inhibitors (e.g., PI3K/mTOR pathways), though activity depends on sulfinate ester stability .
- Toxicity Considerations : Tosylates may hydrolyze to reactive intermediates, necessitating metabolic studies akin to those for sulfonamides () or benzoic acid derivatives () .
Further studies should prioritize synthesizing the compound and evaluating its pharmacokinetic profile relative to the cited analogs.
Biological Activity
2-(5-Chloro-2-morpholinoanilino)-2-oxoethyl 4-methylbenzenesulfinate is a synthetic compound with potential therapeutic applications. Its unique structure, characterized by a chloroaniline moiety and a sulfonate group, suggests diverse biological activities. This article explores its biological activity through various studies, including mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C19H21ClN2O4S
- Molecular Weight : 408.90 g/mol
- CAS Number : [Not provided in the search results]
The compound's structure includes a morpholino group which may enhance its solubility and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular pathways and targets, including:
- Enzyme Modulation : The compound may inhibit or activate enzymes involved in critical metabolic pathways.
- Cell Signaling Pathways : It likely influences pathways related to cell survival, apoptosis, and stress responses.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit antioxidant properties, which could protect cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Cytoprotective Effects
Studies on related compounds suggest that 2-(5-Chloro-2-morpholinoanilino)-2-oxoethyl 4-methylbenzenesulfinate may protect pancreatic β-cells from endoplasmic reticulum (ER) stress. For instance, derivatives of the oxoethyl scaffold have shown significant protective effects against ER stress-induced cell death, with EC50 values indicating high potency (e.g., EC50 = 0.1 ± 0.01 μM) .
Case Studies and Research Findings
- Pancreatic β-cell Protection :
- Comparative Analysis :
-
Potential Applications :
- Given its protective effects on β-cells, this compound could be explored for its potential role in managing diabetes through the preservation of insulin-producing cells.
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure Type | Biological Activity | EC50 (μM) |
|---|---|---|---|
| WO5m | Benzamide | β-cell protection | 0.1 ± 0.01 |
| Compound A | Triazole | Antioxidant | N/A |
| Compound B | Sulfonamide | Cytoprotective | N/A |
Q & A
Q. What are the recommended synthetic routes for preparing 2-(5-Chloro-2-morpholinoanilino)-2-oxoethyl 4-methylbenzenesulfinate, and how can purity be optimized?
- Methodological Answer : A common approach involves coupling 5-chloro-2-morpholinoaniline with 4-methylbenzenesulfinyl chloride via a two-step procedure:
Acylation : React the aniline derivative with chloroacetic acid in the presence of sodium acetate and DMF under reflux to form the 2-oxoethyl intermediate .
Sulfonation : Treat the intermediate with 4-methylbenzenesulfinyl chloride in anhydrous dichloromethane, using triethylamine as a base, to yield the final product.
Purity Optimization :
- Use gradient elution HPLC (C18 column, acetonitrile/water with 0.1% TFA) to monitor reaction progress.
- Recrystallize from a DMF/ethanol mixture (1:3 v/v) to achieve >98% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR in DMSO-d₆ can resolve the morpholino ring protons (δ 3.5–3.7 ppm), sulfinate group (δ 7.2–7.8 ppm for aromatic protons), and the oxoethyl moiety (δ 4.2–4.5 ppm for CH₂) .
- IR : Confirm the sulfinate group (S=O stretching at 1040–1100 cm⁻¹) and amide C=O (1660–1680 cm⁻¹) .
- X-ray Crystallography : For absolute configuration, use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å) and SHELXT software for structure refinement .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
- Methodological Answer :
- DFT Setup : Optimize geometry using B3LYP/6-311+G(d,p) in Gaussian 15. Include exact exchange terms to improve accuracy for sulfinate and amide groups .
- Key Outputs :
- HOMO-LUMO gap: Predicts electrophilic/nucleophilic sites.
- Electrostatic Potential (ESP) Maps: Identify regions prone to nucleophilic attack (e.g., sulfinate sulfur).
- Validation : Compare computed IR spectra with experimental data to refine functional choices (e.g., hybrid functionals like M06-2X for better correlation-energy handling) .
Q. What strategies resolve contradictions between experimental and computational data for this compound’s stability?
- Methodological Answer :
- Scenario : If experimental degradation rates conflict with DFT-predicted bond dissociation energies (BDEs):
Reassess Solvent Effects : Use implicit solvation models (e.g., PCM) to account for DMF/water interactions in hydrolysis pathways .
Dynamic Simulations : Perform metadynamics (via CP2K) to explore free-energy surfaces for sulfinate group cleavage .
- Case Study : Discrepancies in amide hydrolysis rates may arise from neglecting explicit water molecules in DFT models. Include 3–5 explicit H₂O molecules in the simulation box .
Q. How can metabolic pathways and toxicity be evaluated for this compound in preclinical studies?
- Methodological Answer :
- In Vitro Metabolism :
- Cytochrome P450 Assay : Use human liver microsomes (HLMs) with NADPH regeneration system. Monitor metabolites via LC-MS/MS (e.g., oxidation at morpholino or sulfinate groups) .
- Toxicity Screening :
- Ames Test : Assess mutagenicity with TA98 and TA100 strains (±S9 metabolic activation).
- Hepatotoxicity : Measure ALT/AST release in HepG2 cells after 48-hour exposure (IC₅₀ determination) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
